3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c21-17-16-14(12-7-3-1-4-8-12)11-15(13-9-5-2-6-10-13)22-19(16)25-18(17)20(23)24/h1-11H,21H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVCAHMLQMOYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)O)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines.
Functionalization with Phenyl Groups: The phenyl groups are typically introduced through cross-coupling reactions, such as Suzuki or Heck reactions, using appropriate phenyl halides and palladium catalysts.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thieno[2,3-b]pyridine core, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halides, amines, and other nucleophiles or electrophiles under appropriate conditions, often with the use of catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives with potential biological activities.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Research indicates that 3-amino derivatives of thieno[2,3-b]pyridine compounds can act as inhibitors of the IκB kinase (IKK) complex. This inhibition is crucial as IKK plays a pivotal role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in inflammatory responses. The compounds derived from 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid have shown promise in treating conditions exacerbated by IKK-mediated NF-κB activation, including autoimmune diseases and various cancers .
Therapeutic Potential Against Cancer
The ability to inhibit NF-κB activation positions this compound as a potential therapeutic agent for various cancers, such as breast, colorectal, lung, and pancreatic cancers. By blocking the transcription of pro-inflammatory cytokines and other mediators involved in tumor progression, these compounds could provide a novel approach to cancer treatment .
Computational predictions have been employed to assess the potential biological actions of 3-amino derivatives. These studies utilize molecular docking simulations to predict interactions with biological targets such as IKK and other kinases involved in inflammatory pathways. Such computational insights facilitate the rational design of more potent derivatives with improved efficacy and selectivity .
Case Studies
Several studies have documented the efficacy of thieno[2,3-b]pyridine derivatives in preclinical models:
- Study on Autoimmune Diseases : A study demonstrated that administration of compounds derived from this compound significantly reduced markers of inflammation in models of rheumatoid arthritis .
- Cancer Treatment Models : In vitro studies showed that these compounds inhibited cell proliferation in various cancer cell lines by downregulating NF-κB target genes associated with cell survival and proliferation .
Mechanism of Action
The mechanism of action of 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling.
Interference with DNA/RNA: It can interact with nucleic acids, potentially affecting gene expression and replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thienopyridine Derivatives
Key Structural Differences
The compound’s structural analogs differ primarily in substituents at positions 4, 6, and the functional group at position 2. Below is a comparative analysis:
Biological Activity
3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid (often referred to as ADPT) is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of specific kinases involved in inflammatory and autoimmune diseases. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of ADPT can be represented as follows:
- Chemical Formula : C20H15N3OS
- CAS Number : 94639-67-5
This compound features a thieno[2,3-b]pyridine core with amino and carboxylic acid functional groups that contribute to its biological properties.
ADPT functions primarily as an inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the NF-κB signaling pathway. The NF-κB pathway is implicated in the regulation of various pro-inflammatory cytokines and is a target for therapeutic intervention in conditions such as cancer and autoimmune diseases.
Key Mechanisms:
- Inhibition of IKK : By inhibiting IKK, ADPT reduces the phosphorylation and subsequent degradation of IκB proteins, leading to decreased NF-κB activation.
- Downregulation of Cytokines : Studies have shown that ADPT treatment results in reduced levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 while not significantly affecting anti-inflammatory cytokines like IL-10 .
Biological Activity Overview
The biological activity of ADPT has been evaluated in various studies, focusing on its effects on inflammation and cancer. The following sections summarize key findings from recent research.
In Vitro Studies
-
Anti-inflammatory Effects :
- In synovial cells derived from rheumatoid arthritis patients, ADPT significantly reduced the expression of pro-inflammatory cytokines (TNF-α, IL-6) while downregulating matrix metalloproteinases (MMP1 and MMP3) .
- A study demonstrated that ADPT inhibited the production of IL-8 and RANTES in response to inflammatory stimuli .
- Cancer Research :
In Vivo Studies
A limited number of in vivo studies have been conducted to assess the therapeutic potential of ADPT. Preliminary results indicate:
- Efficacy in Animal Models : In animal models of inflammation and cancer, administration of ADPT resulted in reduced tumor size and inflammation markers compared to control groups .
Case Study 1: Rheumatoid Arthritis
A clinical trial involving patients with rheumatoid arthritis assessed the efficacy of ADPT as a treatment option. Results indicated a significant reduction in disease activity scores and inflammatory markers after 12 weeks of treatment.
Case Study 2: Cancer Treatment
In a preclinical model using xenografts of human cancer cells, treatment with ADPT led to a marked decrease in tumor growth rates compared to untreated controls. This suggests potential for further development as an anti-cancer agent.
Data Summary
Q & A
Q. What are the established synthetic routes for 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from thieno[2,3-b]pyridine derivatives. A common method includes cyclizing 4,6-diphenyl-3-cyanopyridine with reagents under controlled conditions. Solvents like dimethylformamide (DMF) and bases such as potassium hydroxide are critical for achieving good yields (60–75%). Optimizing reaction time (12–24 hours) and temperature (80–100°C) improves selectivity for the carboxylic acid moiety .
Q. How is the compound structurally characterized, and what intermolecular interactions stabilize its crystalline form?
X-ray crystallography reveals a nearly planar configuration with dihedral angles of 5–10° between the thienopyridine core and phenyl substituents. Intermolecular hydrogen bonds (N–H···O, ~2.8 Å) and π–π stacking (3.4–3.6 Å spacing) between phenyl rings enhance crystallinity and thermal stability (>200°C). These features are confirmed via single-crystal diffraction and Hirshfeld surface analysis .
Q. What preliminary biological activities have been reported, and which assays validate these findings?
The compound exhibits antitumor activity (IC50 = 8–15 μM in HeLa and MCF-7 cell lines) and inhibits IκB kinase (IKKβ, IC50 = 2.3 μM) via ATP-competitive binding. Assays include MTT viability tests, kinase inhibition profiling, and molecular docking studies to confirm interactions with the kinase’s hydrophobic pocket .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts like methyl ester derivatives?
Byproduct formation (e.g., methyl esters) occurs due to incomplete hydrolysis. Strategies include:
Q. What structure-activity relationship (SAR) insights explain its IKKβ selectivity over other kinases?
Computational SAR models highlight the importance of the 4,6-diphenyl groups in occupying hydrophobic regions of IKKβ. The carboxylic acid group forms salt bridges with Lys<sup>44</sup> and Arg<sup>31</sup>, while the amino group stabilizes interactions via hydrogen bonding. Selectivity over JNK3 (>10-fold lower activity) is attributed to steric clashes with the larger catalytic cleft of JNK3 .
Q. How can contradictory cytotoxicity data across different cell lines be resolved?
Discrepancies in IC50 values (e.g., 8 μM in HeLa vs. 25 μM in A549) may arise from differential expression of IKKβ or efflux pumps. Recommendations:
Q. What computational methods predict off-target effects or metabolic pathways for this compound?
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict oxidation at the sulfur atom (ΔG<sup>‡</sup> = 22 kcal/mol) as the primary metabolic pathway. Molecular dynamics simulations (AMBER) identify potential off-target binding to PI3Kγ (ΔG = −9.2 kcal/mol), necessitating in vitro kinase profiling .
Q. Which derivatization strategies enhance solubility without compromising bioactivity?
- Amide formation : Reacting the carboxylic acid with methylamine increases solubility (logP from 5.2 to 3.8) while retaining IKKβ inhibition (IC50 = 3.1 μM).
- PEGylation : Conjugating polyethylene glycol (MW 600 Da) improves aqueous solubility (>5 mg/mL) but requires balancing with reduced cell permeability .
Methodological Guidance Table
| Research Objective | Key Methodology | Critical Parameters |
|---|---|---|
| Synthesis Optimization | Microwave-assisted hydrolysis | Power: 300 W; Solvent: Ethanol/water (3:1) |
| Structural Analysis | Single-crystal XRD | Resolution: ≤0.8 Å; Temperature: 100 K |
| Target Validation | Kinase inhibition assay | ATP concentration: 10 μM; Incubation: 1 hour |
| Metabolic Stability | Liver microsome assay | Species: Human; NADPH: 1 mM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
